molecular formula C8H8ClN3S B2814092 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 1152588-32-3

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B2814092
CAS No.: 1152588-32-3
M. Wt: 213.68
InChI Key: GRBIKNWFWQCAQV-UHFFFAOYSA-N
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Description

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H8ClN3S and a molecular weight of 213.69 g/mol . This compound features a pyrazole ring substituted with a chlorothiophene moiety, making it a versatile scaffold in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine: Bromine atom instead of chlorine, leading to different reactivity and properties.

    1-[(5-chlorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-5-amine: Methyl group on the pyrazole ring, affecting its chemical and biological properties.

Uniqueness

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorothiophene moiety enhances its potential as a versatile scaffold for the development of new compounds with diverse applications .

Properties

IUPAC Name

2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3S/c9-7-2-1-6(13-7)5-12-8(10)3-4-11-12/h1-4H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBIKNWFWQCAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CN2C(=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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